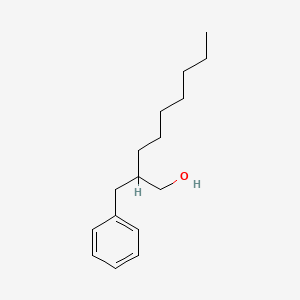
2-Benzyl-1-nonanol
Cat. No. B8279188
M. Wt: 234.38 g/mol
InChI Key: CXWCLDITKQALFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04517128
Procedure details


The acohol was prepared by hydrogenation of α-heptylcinnamaldehyde exactly as in Example 1.α-Heptylcinnamaldehyde was pepared as follows: To a mixture of 53.8g (0.50 mole) benzaldehyde 50ml ethanol and 25 ml 10% NaOH at reflux were added 56.8 g (0.40 mole) nonanal dropwise over 20 min. Halfway through the addition of nonanal an additional 25 ml 10% NaOH were added. After two hours at reflux the mixture was cooled, diluted with 100 ml 30°-60° petroleum ether, washed once with 50 ml 5% HCl, once with saturated NaCl brine, filtered through 4A molecular sieves, stripped and fractionally distilled, bp 135°-150°/0.15 mm, to give 56.6 g (61%) whose IR showed aromatic CH stretch from 3000-3100 cm -1, aldehyde CH at 2705 cm-1, and an aldehyde C=O at 1706 cm-1.

[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

[Compound]
Name
1.α-Heptylcinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three






[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:8](=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH:9]=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].C(=O)C1C=CC=CC=1.[OH-].[Na+].C(=O)CCCCCCCC>>[CH2:11]([CH:8]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH2:9][OH:10])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC)C(C=O)=CC1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
1.α-Heptylcinnamaldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
56.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC)=O
|
Step Six
Step Seven
[Compound]
|
Name
|
aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After two hours at reflux the mixture
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with 50 ml 5% HCl, once with saturated NaCl brine
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through 4A molecular sieves
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
fractionally distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
bp 135°-150°/0.15 mm, to give 56.6 g (61%) whose IR
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)C(CO)CCCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
